Hexalure
Description
Hexalure, chemically identified as (Z)-7-hexadecen-1-yl acetate (CAS No: 51226-66-9), is a synthetic parapheromone developed in the 1970s for disrupting mating in agricultural pests, notably the pink bollworm (Pectinophora gossypiella) . Initially mistaken for the natural sex pheromone of P. gossypiella, it was later discovered that this compound mimics the activity of the true pheromone, gossyplure, which is a 50:50 blend of (7Z,11Z)- and (7Z,11E) -hexadecadien-1-yl acetate isomers . This compound functions as a competitive attractant, interfering with male moths' ability to locate females, thereby reducing mating success and larval infestations .
Key properties of this compound include:
- Chemical formula: C₁₈H₃₂O₂
- Molecular weight: 280.45 g/mol
- Bioactivity: Activates olfactory receptor neurons (ORNs) sensitive to aldehyde pheromones but with lower specificity .
Despite its utility, this compound requires 20-fold higher doses than gossyplure for comparable field efficacy and exhibits faster degradation, necessitating formulation with antioxidants (e.g., N'-octyl-N-phenyl-p-phenylenediamine) to extend its attractancy from 28 to 49 days .
Properties
IUPAC Name |
[(Z)-hexadec-7-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h10-11H,3-9,12-17H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXFGVVYTKZLJN-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601032292 | |
| Record name | Hexalure | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23192-42-9 | |
| Record name | Hexalure | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23192-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexalure | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023192429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexalure | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601032292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Z)-hexadec-7-enyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.331 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEXALURE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Z6R353O74 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Esterification of cis-7-Hexadecen-1-ol
The foundational method for Hexalure synthesis involves the esterification of cis-7-hexadecen-1-ol with acetic acid. This reaction, first patented by Green et al. (1969), employs sulfuric acid as a catalyst under reflux conditions to drive the equilibrium toward ester formation. The general reaction is represented as:
Key parameters include a molar ratio of 1:1.2 (alcohol to acetic acid), reflux at 120°C for 6–8 hours, and catalyst concentration of 2–3% w/w. Post-reaction purification involves neutralization with sodium bicarbonate, followed by vacuum distillation to isolate this compound at 85–90% purity.
Catalytic Innovations
Recent advancements explore replacing sulfuric acid with solid acid catalysts, such as Amberlyst-15, to minimize side reactions and improve recyclability. Trials show comparable yields (82–85%) under milder conditions (90°C, 4 hours), though industrial adoption remains limited due to higher costs.
Biotechnological Production Strategies
Metabolic Engineering of Saccharomyces cerevisiae
A novel approach leverages engineered S. cerevisiae strains to biosynthesize this compound precursors. By co-expressing AseΔ11 (a desaturase) and AseFAR (a fatty acyl reductase), researchers achieved de novo production of (Z)-11-hexadecenol, which is subsequently acetylated to form this compound. The process involves:
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Fermentation : Cultures are grown in galactose-containing media with 2 mM CuSO₄ to induce enzyme expression.
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Extraction : Lipids are extracted using chloroform/methanol (2:1 v/v) and subjected to base methanolysis.
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Acetylation : The alcohol intermediate is acetylated with acetic anhydride in dichloromethane, yielding this compound at 70–75% purity.
Yield Optimization
Modifying plasmid design (e.g., bifunctional AseΔ11-FAR fusion enzymes) increased titers by 40%, achieving 1.2 g/L of (Z)-11-hexadecenol in 48-hour fermentations. Scaling to 100 L bioreactors maintained yields, demonstrating biotechnological viability for medium-scale production.
Industrial-Scale Manufacturing
Continuous Esterification Reactors
Large-scale this compound production utilizes continuous-flow reactors to enhance efficiency. A typical setup involves:
Economic and Environmental Considerations
Industrial processes prioritize cost-effective catalysts and energy recovery. Waste streams, predominantly aqueous H₂SO₄, are neutralized and repurposed for fertilizer production, aligning with circular economy principles.
Comparative Analysis of Preparation Methods
| Parameter | Chemical Synthesis | Biotechnological | Industrial |
|---|---|---|---|
| Yield (%) | 85–90 | 70–75 | 92–94 |
| Purity (%) | 85–90 | 70–75 | 92–94 |
| Scalability | Moderate | Medium | High |
| Environmental Impact | High (acid waste) | Low | Moderate (energy use) |
| Cost (USD/kg) | 120–150 | 200–220 | 90–110 |
Chemical Reactions Analysis
Types of Reactions
Hexalure primarily undergoes esterification and hydrolysis reactions. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Esterification: Acetic acid and sulfuric acid as a catalyst.
Hydrolysis: Water and a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Esterification: this compound (cis-7-Hexadecen-1-ol acetate).
Hydrolysis: cis-7-Hexadecen-1-ol and acetic acid.
Oxidation: cis-7-Hexadecen-1-ol acetate can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohol.
Scientific Research Applications
Insect Pest Management
Hexalure functions as an effective attractant in traps designed for monitoring and controlling pink bollworm populations. By mimicking the natural sex pheromones released by female moths, this compound lures male moths into traps, disrupting their mating cycle and reducing population density over time. This method offers an environmentally friendly alternative to traditional insecticides, which can be harmful to non-target species and the ecosystem .
Population Monitoring
Researchers have employed this compound in various studies to monitor pink bollworm populations. For instance, a study compared the effectiveness of this compound traps against traditional insecticide applications in controlling bollworm infestations. The results indicated no significant difference in cotton yields between the two methods, suggesting that this compound traps can be a viable pest management strategy .
Field Studies and Flight Patterns
This compound has been instrumental in studying the flight patterns of pink bollworm moths. By analyzing trap catches, researchers can delineate infested areas and estimate population densities. This information is crucial for implementing targeted control measures and understanding pest behavior .
Case Studies
Mechanism of Action
Hexalure functions by mimicking the natural sex pheromones of female pink bollworm moths. When released into the environment, it attracts male moths, which are then captured in pheromone traps. This disrupts the mating cycle of the moths, thereby reducing their population over time .
Comparison with Similar Compounds
Key Research Findings
Inhibitors of this compound: Tetradecyl acetate and 1-tetradecanol acetate reduce this compound’s attractancy by 70–80% in field tests, likely by blocking ORN activation .
Formulation Enhancements : this compound’s longevity improves with antioxidants (e.g., 16–20% N'-octyl-N-phenyl-p-phenylenediamine), extending efficacy by 75% .
Cross-Reactivity : this compound’s acetate group allows partial activation of aldehyde-sensitive ORNs, enabling its use in disrupting H. zea and H. virescens .
Biological Activity
Hexalure, chemically known as cis-7-hexadecen-1-ol acetate, is an insect sex attractant that has garnered significant attention in entomological research due to its efficacy in attracting specific moth species. This compound was discovered through empirical screening and has been extensively studied for its biological activity, particularly in relation to pest management strategies.
Chemical Structure and Properties
This compound is a fatty acid derivative, characterized by its long-chain structure which is common among many insect pheromones. Its molecular formula is CHO, with a molecular weight of approximately 282.46 g/mol. The unique configuration of the double bond in its structure is crucial for its biological activity, as it influences how the compound interacts with the olfactory receptors of target insects.
This compound primarily functions as a sex pheromone, attracting male moths of certain species, such as the pink bollworm (Pectinophora gossypiella). The mechanism involves binding to specific olfactory receptors on the antennae of male moths, triggering a behavioral response that leads them to the source of the pheromone. Studies have shown that the effectiveness of this compound can be influenced by environmental factors and the presence of other compounds.
Efficacy Studies
Numerous studies have quantitatively assessed the biological activity of this compound. For instance, Bariola et al. (2023) conducted experiments comparing this compound with light traps to evaluate its effectiveness in attracting pink bollworm moths. The results indicated that traps baited with this compound significantly outperformed those without it, demonstrating its potential utility in pest management strategies .
Table 1: Efficacy of this compound in Attracting Pink Bollworm Moths
| Study Reference | Trap Type | Attractiveness Score | Notes |
|---|---|---|---|
| Bariola et al. (2023) | This compound Baited | High | Significant increase in moth captures |
| Bariola et al. (2023) | Control (No Bait) | Low | Minimal captures observed |
Case Studies
A notable case study involved the application of this compound in agricultural settings to manage pink bollworm populations. The implementation demonstrated a marked reduction in pest numbers when this compound was used in conjunction with other integrated pest management strategies. This case highlighted not only the biological activity of this compound but also its practical implications for sustainable agriculture.
Comparative Analysis with Other Attractants
Research comparing this compound with other insect attractants has revealed its superior efficacy under certain conditions. For example, studies have shown that while other compounds may attract a broader range of species, this compound is particularly effective for specific target moths.
Table 2: Comparison of Insect Attractants
| Attractant | Target Species | Efficacy Level | Notes |
|---|---|---|---|
| This compound | Pink Bollworm | High | Specific attraction |
| Other Attractant A | Various Moths | Moderate | Broader spectrum but less specific |
| Other Attractant B | Cotton Boll Weevil | Low | Limited effectiveness |
Research Findings and Future Directions
The ongoing research into this compound's biological activity continues to reveal insights into its potential applications in pest control. Future studies are expected to explore:
- Synergistic Effects : Investigating how this compound interacts with other pheromones or insecticides.
- Field Trials : Conducting large-scale field trials to assess long-term efficacy and environmental impact.
- Chemical Modifications : Exploring structural modifications to enhance attractant potency or specificity.
Q & A
Q. What is the chemical identity of Hexalure, and how does it differ from the pink bollworm's natural sex pheromone?
this compound (cis-7-hexadecenyl acetate) is a synthetic attractant developed as a para-pheromone for Pectinophora gossypiella males. Unlike the natural female sex pheromone (gossyplure), which comprises a 50/50 ratio of (ZZ)- and (ZE)-7,11-hexadecadien-1-ol acetate isomers, this compound lacks the 11-position double bond. This structural difference reduces its attraction efficacy, requiring 20-fold higher concentrations for comparable trap capture rates .
Q. How was this compound discovered, and what methodologies validated its initial efficacy?
this compound was identified through empirical screening of compounds for male moth attraction. Early validation involved electroantennogram (EAG) assays to measure neural responses and field trials comparing trap captures with this compound versus natural pheromones. EAG data confirmed its bioactivity, while field tests demonstrated dose-dependent attraction but lower specificity than gossyplure .
Q. What formulation improvements enhance this compound's stability and field performance?
Adding antioxidants like N'-octyl-N-phenyl-p-phenylenediamine (5–20% by weight) extended this compound's attractancy period from 28 to 49 days. Formulations with acetone further improved release kinetics, quadrupling attraction efficacy in field tests. These optimizations addressed volatility and oxidative degradation, critical for sustained monitoring .
Advanced Research Questions
Q. How do isomers and impurities in this compound formulations affect trap specificity?
Contaminants like EE and EZ isomers of 7,11-hexadecadienyl acetate act as attraction inhibitors. Gas chromatography-mass spectrometry (GC-MS) analyses revealed that even 1% impurity reduced trap captures by 30–50%. Researchers must validate isomer ratios via high-resolution chromatography to avoid false negatives in population monitoring .
Q. What experimental designs resolve contradictions between this compound's laboratory efficacy and field performance?
Discrepancies arise from environmental variables (e.g., wind, temperature) and competing pheromone sources. Controlled semi-field trials using wind tunnels and EAG-coupled traps can isolate this compound's effects. For example, 1-tetradecanol acetate suppressed this compound attraction in traps but did not inhibit mating when distributed on cotton plants, highlighting context-dependent bioactivity .
Q. How does this compound disrupt pheromone communication, and what are its limitations for mating disruption strategies?
Air permeation with this compound at canopy-level evaporators reduced male orientation to female pheromone sources by 80–90% in small plots. However, large-scale field trials showed it reduced multiple matings but not the proportion of mated females, suggesting incomplete sensory confusion. Pairing this compound with inhibitors like dodecyl acetate may enhance disruption .
Q. What synergistic or antagonistic effects occur when combining this compound with secondary compounds?
Dodecyl acetate antagonizes this compound's attraction, reducing trap captures by 40%, while linalyl acetate enhances responses by 60%. Dose-response assays and factorial experimental designs (e.g., 2x2 matrices) are critical to identify optimal blends. Synergistic formulations could lower this compound usage while maintaining efficacy .
Methodological Considerations
Q. How should researchers standardize this compound dose quantification in field trials?
Use gas chromatography with flame ionization detection (GC-FID) to quantify residual this compound on trap lures. Calibrate release rates using gravimetric measurements (weight loss over time) and correlate with trap capture data. Standardize environmental conditions (temperature, humidity) to minimize variability .
Q. What statistical approaches address spatial and temporal variability in this compound field data?
Employ mixed-effects models to account for random variables (e.g., trap location, daily weather). Time-series analyses (e.g., autoregressive models) can disentangle this compound degradation trends from moth population dynamics. Bootstrap resampling improves confidence intervals in small-sample studies .
Q. How can electroantennogram (EAG) data predict this compound's field performance?
EAG amplitude correlates with behavioral attraction thresholds. Normalize responses to a reference compound (e.g., gossyplure) and validate with dose-response field trials. EAG depression assays (e.g., co-application of inhibitors) screen candidate compounds before field testing .
Data Interpretation Challenges
Q. Why do this compound-based mating disruption strategies show inconsistent results across regions?
Regional differences in moth population density, pesticide exposure, and pheromone polymorphism affect this compound sensitivity. Pre-trial genotyping of moth populations for olfactory receptor variants (e.g., OR-7) can identify resistant strains. Cross-regional meta-analyses are recommended to generalize findings .
Q. How do aging and UV exposure alter this compound's chemical profile and bioactivity?
Accelerated aging tests (e.g., 72 hours under UV light) reveal degradation into inactive 7-ketohexadecenyl acetate. Pair HPLC-UV stability assays with EAG validation to quantify degradation thresholds. Field-aged lures should be replaced when residual this compound drops below 60% of initial concentration .
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
